molecular formula C14H8FNO4S B7852565 AS-252424 CAS No. 1138220-19-5

AS-252424

Cat. No. B7852565
CAS RN: 1138220-19-5
M. Wt: 305.28 g/mol
InChI Key: OYYVWNDMOQPMGE-SDQBBNPISA-N
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Description

AS-252424 is a potent and selective phosphoinositide 3-kinase PI3Kγ inhibitor . It has an empirical formula of C14H8FNO4S and a molecular weight of 305.28 . It is a solid substance with a yellow color .


Molecular Structure Analysis

The IUPAC name for AS-252424 is (5Z)-5- { [5- (4-fluoro-2-hydroxyphenyl)-2-furanyl]methylene}-1,3-thiazolidine-2,4-dione . The InChI code for AS-252424 is 1S/C14H8FNO4S/c15-7-1-3-9 (10 (17)5-7)11-4-2-8 (20-11)6-12-13 (18)16-14 (19)21-12/h1-6,17H, (H,16,18,19)/b12-6+ .


Chemical Reactions Analysis

AS-252424 is a potent inhibitor of phosphatidylinositol-3-kinase PI3K with selectivity for the γ isoform .


Physical And Chemical Properties Analysis

AS-252424 is a solid substance with a yellow color . It has a molecular weight of 305.28 . It is soluble in DMSO to >20 mg/mL .

Scientific Research Applications

Mobile Applications for Data Collection in Citizen Science

The use of mobile applications for data collection in citizen science projects, such as the Nachtlicht-BüHNE project, highlights the integration of technology in scientific research. These applications facilitate data collection by laypeople, supporting environmental and space science studies, including light pollution and meteor tracking. Such technology promotes collaboration between scientists and citizens, enhancing the potential and scope of citizen science projects (Klan et al., 2020).

Translational Research in Healthcare Sciences

Translational research in healthcare sciences, including the application of basic research findings in clinical settings, is another significant area. This research emphasizes the need to apply scientific findings in real-world healthcare challenges, thereby advancing science's capacity to address complex health issues (Grady, 2010).

Remote Sensing and Geological Studies

The Advanced Spaceborne Thermal Emission Reflection Radiometer (ASTER) has been instrumental in geological studies, supported by its spectral library. This library, with extensive spectra of materials, assists in various scientific studies, from environmental monitoring to geological explorations (Baldridge et al., 2009).

Neutron Sources for Scientific and Medical Applications

Californium-252, a radioisotope, is a notable example of neutron sources used in scientific research. Its applications range from neutron activation analysis to cancer therapy, illustrating the diverse utility of neutron sources in both scientific and medical fields (Martin et al., 1999).

Phosphoproteomics in Cancer Research

Phosphoproteomics has identified adaptive responses in cancer cell therapy and resistance, particularly in pancreatic cancer. This research utilizes PI3K inhibitors, such as AS-252424, to understand the differential responses in cancer treatment, highlighting the role of targeted therapies in improving treatment outcomes (Cintas et al., 2021).

Scientific Data Mining and Knowledge Discovery

The advancement in data storage and processing has led to significant strides in scientific data mining and knowledge discovery. This field has enabled researchers to uncover new insights in various science domains, furthering the potential of automated scientific discovery (Gaber, 2009).

Arsenic Remediation in Groundwater

Bioremediation processes focusing on arsenic removal from groundwater through microbial reduction illustrate the application of scientific research in addressing environmental issues. These processes have shown significant potential in removing arsenic from contaminated sources, contributing to environmental health and safety (Rodriguez-Freire et al., 2016).

Mechanism of Action

AS-252424 is a potent and selective PI3Kγ inhibitor with an IC50 of 30±10 nM . It also inhibits PI3Kα, PI3Kβ, and PI3Kδ with IC50s of 935±150 nM, 20 μM, and 20 μM, respectively . It has been shown to inhibit MCP-1-mediated chemotaxis in wild-type primary monocytes .

properties

IUPAC Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVWNDMOQPMGE-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017365
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AS-252424

CAS RN

900515-16-4
Record name AS-252424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-252424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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